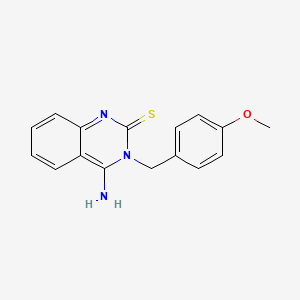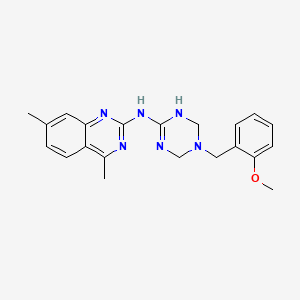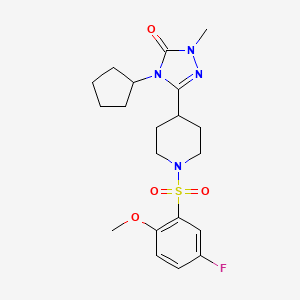
4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the quinazoline family, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol typically involves the condensation of 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione with various substituted aldehydes. This reaction is confirmed by NMR (1H NMR and 13C NMR) spectral analysis and FT-IR spectroscopy .
Industrial Production Methods
This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiol group into a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the imino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: NBS and heat are commonly used for bromination at the benzylic position.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential anti-inflammatory and antioxidant activities.
Medicine: Explored for its anti-cancer properties, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates the activity of key signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione: Shares a similar core structure and exhibits comparable biological activities.
4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester: Another related compound with potential anti-cancer properties.
Uniqueness
4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol stands out due to its unique combination of a quinazoline core with a thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C16H15N3OS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-amino-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione |
InChI |
InChI=1S/C16H15N3OS/c1-20-12-8-6-11(7-9-12)10-19-15(17)13-4-2-3-5-14(13)18-16(19)21/h2-9H,10,17H2,1H3 |
InChI Key |
VYRSJLNCKPRHCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11184111.png)
![2-(4-chlorophenoxy)-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]acetamide](/img/structure/B11184114.png)

![N-(3-methoxyphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11184118.png)
![3-(4-methoxyphenyl)-12-[(E)-2-phenylethenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11184130.png)
![N~1~-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide](/img/structure/B11184133.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methoxynaphthalene-1-carboxamide](/img/structure/B11184134.png)

![N-(2-fluorophenyl)-4-hydroxy-7-oxo-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11184146.png)
![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11184148.png)
![ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11184158.png)
![Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate](/img/structure/B11184164.png)
![2-[(4-tert-butylphenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one](/img/structure/B11184167.png)
![4-cyclopentyl-5-{1-[(3-methoxyphenyl)sulfonyl]-4-piperidyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11184175.png)
